1-(1-(2-(2-méthylphényl)-2-oxoéthyl)-2-oxo-5-phényl-2,3-dihydro-1H-1,4-diazépin-3-yl)-3-benzylurée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea is a useful research compound. Its molecular formula is C32H28N4O3 and its molecular weight is 516.601. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Activité du composé: Les dérivés synthétisés de ce composé, en particulier 4i, se sont avérés être de puissants inhibiteurs de l'uréase. Ils présentent une activité inhibitrice avec une plage de CI50 de 0,0019 ± 0,0011 à 0,0532 ± 0,9951 μM contre l'uréase de haricot (JBU). Notamment, cette activité surpasse celle de la thiourée standard (CI50 = 4,7455 ± 0,0545 μM) .
- Potentiel: Bien que des études spécifiques sur ses effets anticancéreux soient limitées, la présence de chaînes latérales aromatiques et aliphatiques justifie une enquête. Les chercheurs pourraient explorer son impact sur les lignées cellulaires cancéreuses et les voies de signalisation .
Inhibition de l'uréase
Propriétés anticancéreuses
Études de docking moléculaire
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with thearyl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds .
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist, blocking the activation of the ahr . This could result in the modulation of the canonical pathway of AHR, which has been shown to occur during several chronic diseases .
Biochemical Pathways
The compound may affect the AHR-CYP1A1 axis, a biochemical pathway that plays a crucial role in various metabolic and inflammatory pathological processes . The modulation of this pathway could potentially have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have shown a rapid absorption with peak concentrations occurring within 2 hours, and elimination with a mean half-life ranging from 7 to 11 hours . These properties suggest that the compound may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use.
Result of Action
Based on its potential interaction with the ahr-cyp1a1 axis, it could potentially have effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors such as the presence of other metabolites, pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could potentially lead to drug-drug interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .
Activité Biologique
The compound 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea is a complex organic molecule with significant biological activity, particularly as a selective antagonist of the gastrin/cholecystokinin (CCK) receptors. This article explores its biological properties, mechanisms of action, and relevant research findings.
Basic Information
- Chemical Name : 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea
- Molecular Formula : C32H28N4O3
- Molecular Weight : 516.59 g/mol
- CAS Number : 145084-28-2
- Melting Point : 187–190 °C
- Solubility : Soluble in DMSO (5 mg/mL)
Structural Characteristics
The compound features a benzodiazepine core structure, which is known for its pharmacological effects. The presence of various functional groups enhances its interaction with biological targets.
The primary biological activity of this compound is its role as a CCK-B receptor antagonist . It exhibits high selectivity and potency with inhibition constants (Ki) of approximately 68 pM at the CCK-B receptor and 63 nM at the CCK-A receptor . This specificity allows it to effectively inhibit gastrin-induced gastric acid secretion and histidine decarboxylase activation, making it a potential therapeutic agent for conditions like gastritis and peptic ulcers.
Pharmacological Effects
- Inhibition of Gastric Acid Secretion : The compound significantly reduces gastric acid production by antagonizing the action of gastrin.
- Long Duration of Action : Its effects are sustained over time, which is beneficial for clinical applications requiring prolonged therapeutic action.
Comparative Biological Activity
Activity Type | CCK-B Receptor | CCK-A Receptor | Ki Value (pM/nM) |
---|---|---|---|
Inhibition | High | Moderate | 68 pM / 63 nM |
Study on Gastric Acid Secretion
A study published in Chemical Biology demonstrated that the compound effectively inhibited gastric acid secretion in animal models. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of acid production .
Fragment-Based Screening
Research utilizing fragment-based screening techniques has identified this compound as a promising candidate for further development in targeting CCK receptors. The study highlighted its ability to modify specific proteins involved in gastric function, indicating potential pathways for therapeutic intervention .
Safety and Toxicology
Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its long-term effects and potential side effects in humans.
Propriétés
IUPAC Name |
1-benzyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O3/c1-22-12-8-9-17-25(22)28(37)21-36-27-19-11-10-18-26(27)29(24-15-6-3-7-16-24)34-30(31(36)38)35-32(39)33-20-23-13-4-2-5-14-23/h2-19,30H,20-21H2,1H3,(H2,33,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLTARXFCTZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.